3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde
Description
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Properties
IUPAC Name |
3-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrF4N2O2/c1-23-9-3-2-7(6-22)4-8(9)5-21-12(14(18)19)10(15)11(20-21)13(16)17/h2-4,6,13-14H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZOFFZLHVNSSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrF4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including antitumor, anti-inflammatory, and antibacterial effects. This article aims to explore the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula: C12H10BrF2N2O2
- Molecular Weight: 335.12 g/mol
- IUPAC Name: this compound
The biological activity of pyrazole derivatives often involves the inhibition of specific enzymes or pathways critical for cancer cell proliferation and survival. The compound may exert its effects through:
- Inhibition of Kinases: Many pyrazole derivatives are known to inhibit kinases such as BRAF and EGFR, which are frequently mutated in various cancers.
- Induction of Apoptosis: By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
- Anti-inflammatory Effects: Pyrazoles can modulate inflammatory pathways, potentially reducing tumor-associated inflammation.
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Apoptosis induction |
| A549 (Lung) | 12.8 | EGFR inhibition |
| HCT116 (Colon) | 10.5 | BRAF inhibition |
Anti-inflammatory Activity
In addition to antitumor properties, pyrazole derivatives have been studied for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.
Case Studies
-
Synergistic Effects with Doxorubicin:
A study investigated the combination of pyrazole derivatives with doxorubicin in breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated a significant synergistic effect, enhancing cytotoxicity compared to either agent alone. This suggests potential for combination therapies in clinical settings . -
Antibacterial Activity:
Another research focused on the antibacterial properties of related pyrazole compounds against resistant bacterial strains. The findings demonstrated that these compounds could effectively inhibit the growth of Staphylococcus aureus and Escherichia coli, indicating their potential as novel antibacterial agents .
Scientific Research Applications
Unfortunately, the available search results do not provide specific applications, comprehensive data tables, well-documented case studies, or detailed research findings focusing solely on the compound "3-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-methoxybenzaldehyde." The search results do, however, provide some basic information about the compound.
Basic Information
- PubChem CID The PubChem CID (Compound Identifier) for this compound is 17024767 .
- Molecular Formula The molecular formula is C14H11BrF4N2O2 .
- Molecular Weight The molecular weight is 395.15 g/mol .
- IUPAC Name The IUPAC (International Union of Pure and Applied Chemistry) name is 3-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-methoxybenzaldehyde .
- SMILES The SMILES (Simplified Molecular Input Line Entry System) notation is COC1=C(C=C(C=C1)C=O)CN2C(=C(C(=N2)C(F)F)Br)C(F)F .
- Synonyms The compound is also known by other names, including 3-[[4-bromo-3,5-bis(difluoromethyl)pyrazol-1-yl]methyl]-4-methoxy-benzaldehyde and 3-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)-4-methoxybenzaldehyde . Another synonym is 1005632-19-8 .
Related Compounds
- 5-{[4-bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}furan-2-carboxylic acid This is another organic compound with the molecular formula C7H10N4O and a molecular weight of 166.18 .
- 5-((4-Bromo-3,5-bis(difluoromethyl)-1H-pyrazol-1-yl)methyl)furan-2-carbaldehyde The PubChem CID for this related compound is 19616942, and its molecular weight is 355.08 g/mol .
Where to Purchase
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
